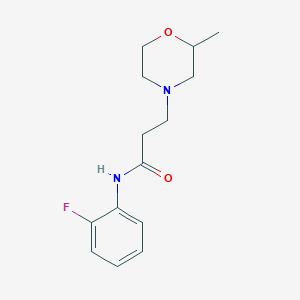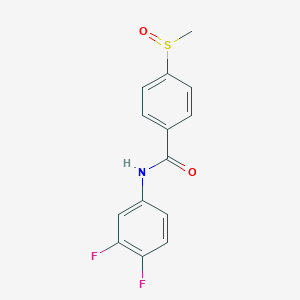
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide, also known as F13714, is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent. F13714 belongs to the class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4 PAMs).
科学的研究の応用
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide has been studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to enhance the activity of mGluR4, which plays a role in regulating the release of dopamine in the brain. This modulation of dopamine release has been suggested as a potential mechanism for the therapeutic effects of this compound.
作用機序
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide acts as a positive allosteric modulator of mGluR4. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the release of dopamine in the brain, which has been suggested as a potential mechanism for the therapeutic effects of this compound.
Biochemical and physiological effects:
Studies have shown that this compound enhances the activity of mGluR4 in the brain, leading to an increase in the release of dopamine. This increase in dopamine release has been associated with improvements in motor function in animal models of Parkinson's disease. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting a potential therapeutic application in addiction.
実験室実験の利点と制限
One advantage of N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide is its specificity for mGluR4, which allows for targeted modulation of dopamine release in the brain. However, this compound has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic applications.
将来の方向性
Future research on N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide could focus on optimizing its pharmacokinetic properties to improve its effectiveness as a therapeutic agent. Additionally, further studies are needed to elucidate the specific mechanisms by which this compound modulates dopamine release in the brain. Finally, this compound could be studied in combination with other therapeutic agents to determine its potential as an adjunct treatment for neurological disorders such as Parkinson's disease and addiction.
In conclusion, this compound is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent. It acts as a positive allosteric modulator of mGluR4, leading to an increase in the release of dopamine in the brain. This compound has been studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease and addiction. Further research is needed to optimize its pharmacokinetic properties and elucidate its specific mechanisms of action.
合成法
The synthesis of N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide involves the reaction of 2-fluoroaniline with 2-methylmorpholine to form N-(2-fluorophenyl)-2-methylmorpholine. This intermediate is then reacted with 3-bromopropionyl chloride to form this compound.
特性
IUPAC Name |
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-11-10-17(8-9-19-11)7-6-14(18)16-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIAPSRSGIQGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562688.png)

![N-[3-(cyclopropylmethoxy)propyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7562724.png)

![2-[4-(1-Hydroxyethyl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7562741.png)

![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562754.png)
![{3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine](/img/structure/B7562765.png)
![N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7562766.png)
![[2-(2-chloro-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562776.png)
![4-{[(Methylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B7562778.png)
![N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide](/img/structure/B7562786.png)
![2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide](/img/structure/B7562788.png)
![2-(2-Chlorophenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-oxadiazole](/img/structure/B7562793.png)